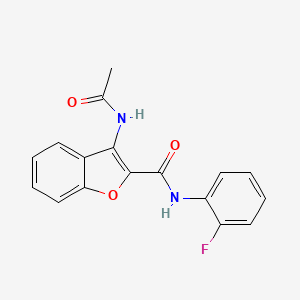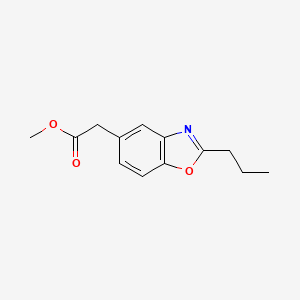
Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” is a chemical compound with the CAS Number: 257632-57-8 . It has a molecular weight of 233.27 and its molecular formula is C13H15NO3 . The compound is typically in a liquid form or a low melting solid .
Molecular Structure Analysis
The Inchi Code for “Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” is 1S/C13H15NO3/c1-3-4-12-14-10-7-9 (8-13 (15)16-2)5-6-11 (10)17-12/h5-7H,3-4,8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” is a liquid or low melting solid .Wissenschaftliche Forschungsanwendungen
“Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” is a chemical compound with the CAS Number: 257632-57-8 and a molecular weight of 233.27 . It is a liquid or low melting solid . The compound is used in scientific research, but specific applications are not well-documented in the literature .
It’s important to note that research in the field of chemistry often involves the synthesis and study of new compounds for potential applications in various fields. These could include medicine, materials science, environmental science, and many others. The specific applications of a compound can depend on its physical and chemical properties, such as its reactivity, stability, and interactions with other substances.
Antimicrobial Activity
In the field of Pharmaceutical Sciences , compounds similar to “Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” have been synthesized and tested for their antimicrobial activity . The structures of these compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes . They were screened for their antimicrobial activity against various microorganisms .
Organic Synthesis
“Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” could potentially be used as a catalyst or ligand in Organic Synthesis . It can facilitate the progress of various chemical reactions. In addition, it can be used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .
Anticancer Activity
In the field of Cancer Research , some compounds similar to “Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” have shown promising results in inhibiting the growth of lung, breast, and colon cancer cells . The compound showed almost equal % of inhibition to the growth of these cancer cells .
Natural Source and Bioactivity
Benzofuran compounds, which are structurally similar to “Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate”, are ubiquitous in nature . They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .
Antiviral Activity
Some benzofuran derivatives have shown potential as antiviral drugs . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . A compound similar to “Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
Eigenschaften
IUPAC Name |
methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-12-14-10-7-9(8-13(15)16-2)5-6-11(10)17-12/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPPBLJHJLURFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)
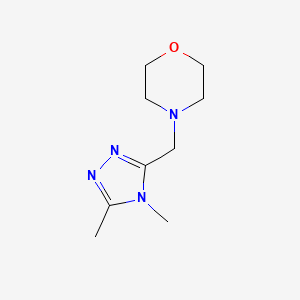
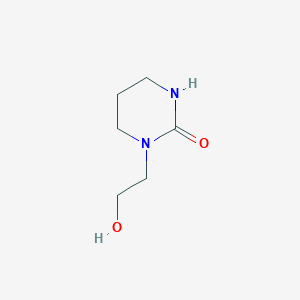
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2785058.png)
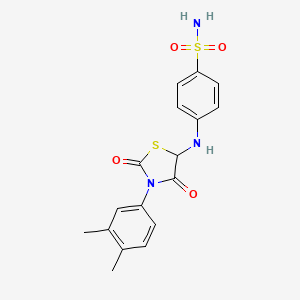
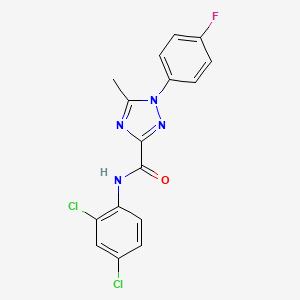
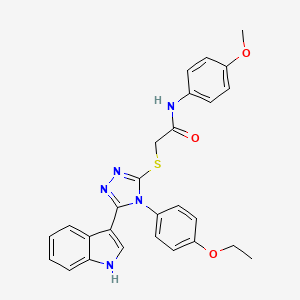
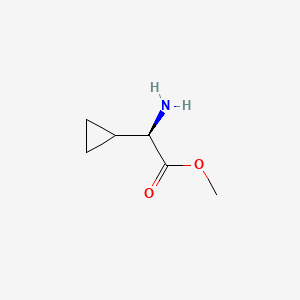
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2785070.png)
![4-[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-piperidin-1-ylpropyl)butanamide](/img/structure/B2785071.png)
![7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2785073.png)
